molecular formula C23H21FN2O5 B2482223 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide CAS No. 942009-93-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide

Cat. No.: B2482223
CAS No.: 942009-93-0
M. Wt: 424.428
InChI Key: YGDMKQYYJSPKHZ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a synthetic small molecule characterized by a 1,4-benzodioxane core linked to a substituted 1,4-dihydropyridine moiety via an acetamide bridge. The 2-fluorophenyl methoxy group at position 5 of the dihydropyridine ring introduces steric and electronic effects that influence its binding affinity and metabolic stability. Its design aligns with trends in medicinal chemistry to optimize pharmacokinetic properties through fluorinated aromatic systems and heterocyclic scaffolds .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O5/c1-15-10-19(27)22(31-14-16-4-2-3-5-18(16)24)12-26(15)13-23(28)25-17-6-7-20-21(11-17)30-9-8-29-20/h2-7,10-12H,8-9,13-14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDMKQYYJSPKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CN1CC(=O)NC2=CC3=C(C=C2)OCCO3)OCC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide typically involves multiple steps, including the formation of the benzodioxin ring, the introduction of the fluorophenyl group, and the construction of the dihydropyridinyl moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide exhibit potent anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:
A study on related compounds demonstrated significant cytotoxicity against breast and colon cancer cells with IC50 values in the low micromolar range. The mechanism involved modulation of apoptotic pathways and cell cycle arrest.

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In vitro assays suggest that it may inhibit the activity of key inflammatory mediators.

Mechanism of Action:
The anti-inflammatory effects are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes and reduction of pro-inflammatory cytokines.

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor in various biochemical pathways.

Example:
Studies have investigated its inhibitory effects on acetylcholinesterase and α-glucosidase, suggesting applications in treating Alzheimer's disease and Type 2 diabetes mellitus respectively.

Biological Assays and Testing

To evaluate the efficacy of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-y}acetamide, various biological assays are employed:

Assay Type Purpose Outcome
Cytotoxicity AssaysAssess anticancer activitySignificant inhibition in cancer cells
Enzyme Inhibition AssaysEvaluate enzyme inhibitory potentialEffective against specific enzymes
Anti-inflammatory AssaysMeasure reduction in inflammationDecreased levels of inflammatory markers

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of acetamide derivatives featuring the 1,4-benzodioxin core. Below is a comparative analysis of its structural and functional analogs:

Structural Analogues

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 1,4-Benzodioxin + 1,4-dihydropyridine 5-[(2-fluorophenyl)methoxy], 2-methyl, 4-oxo C23H21FN2O5 424.43 Fluorine enhances lipophilicity; dihydropyridine may confer redox sensitivity.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide 1,4-Benzodioxin + thienopyrimidine 5,6-dimethylthieno[2,3-d]pyrimidin-4-yloxy C21H19N3O5S 425.46 Thienopyrimidine moiety may improve DNA intercalation or kinase inhibition.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide 1,4-Benzodioxin + thienopyrimidine 3-(2-methoxyphenyl), 4-oxo, sulfanyl bridge C25H22N4O5S2 530.65 Sulfanyl group enhances metabolic stability; methoxyphenyl may affect solubility.
6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide 1,4-Dihydropyridine 4-(2-furyl), 6-[(4-bromophenyl)oxoethyl]thio, 5-cyano C27H23BrN4O4S 611.47 Bromine increases molecular weight; furyl and cyano groups may enhance polarity.
Functional and Pharmacological Insights
  • Fluorine Substitution: The target compound’s 2-fluorophenyl methoxy group likely improves membrane permeability compared to non-fluorinated analogs (e.g., methoxy or methyl substituents in ). Fluorine’s electron-withdrawing nature may also stabilize the molecule against oxidative degradation .
  • Dihydropyridine vs.
  • Bioactivity Trends : Compounds with sulfanyl bridges (e.g., ) show increased metabolic stability due to sulfur’s resistance to cytochrome P450 oxidation. In contrast, the target compound’s dihydropyridine ring may confer calcium channel modulation properties, analogous to clinically used 1,4-dihydropyridines like nifedipine .
Physicochemical Properties

Table 2: Computed Physicochemical Parameters

Compound LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound 3.2 2 6 95.7
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)oxyacetamide 2.8 1 7 101.3
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide 3.5 2 8 132.4

*LogP values estimated using fragment-based methods.

The target compound’s moderate LogP (3.2) suggests balanced lipophilicity for oral bioavailability, while its polar surface area (95.7 Ų) aligns with Lipinski’s rule of five for drug-likeness. In contrast, the sulfanyl-containing analog has higher polarity, which may limit blood-brain barrier penetration but improve aqueous solubility.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including its effects on various biological pathways and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxin moiety and a dihydropyridine derivative. The molecular formula is C20H22F1N3O4C_{20}H_{22}F_{1}N_{3}O_{4}, with a molecular weight of approximately 373.41 g/mol. The presence of both hydrophilic and lipophilic groups suggests that it may interact with various biological targets.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating conditions such as Alzheimer's disease. Similar compounds have demonstrated varying degrees of inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, compounds with related structures have shown IC50 values ranging from 46.42 µM for BChE to higher values for AChE, indicating potential for this compound to act similarly in inhibiting these enzymes .

Anticancer Activity

The compound's structural components suggest possible anticancer activity. In vitro studies on related compounds have demonstrated cytotoxic effects on cancer cell lines. For instance, some derivatives exhibit IC50 values lower than 10 µM against colorectal and breast cancer cell lines, indicating significant antiproliferative effects .

Kinase Inhibition

Protein kinases play critical roles in cellular signaling pathways and are often targets for cancer therapy. Compounds similar to this compound have been tested for kinase inhibition with promising results. Some derivatives showed selective inhibition of DYRK1A with IC50 values as low as 0.028 µM, highlighting the potential of this compound in modulating kinase activity .

Study on Antimicrobial Properties

In a comparative study of benzodioxin derivatives, researchers found that certain modifications led to enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups significantly improved the compounds' lipophilicity and antibacterial efficacy.

Cholinesterase Inhibition Study

A study focusing on the cholinesterase inhibitory activity of related compounds reported that modifications at the nitrogen position significantly affected enzyme inhibition rates. Compounds with bulky substitutions showed enhanced BChE inhibition compared to their AChE counterparts.

Summary of Findings

Biological ActivityObserved EffectsReference
Antimicrobial Significant inhibition against bacteria
Cholinesterase Inhibition IC50 values: BChE (46.42 µM), AChE (157.31 µM)
Anticancer Cytotoxicity IC50 < 10 µM in cancer cell lines
Kinase Inhibition Selective DYRK1A inhibition; IC50 as low as 0.028 µM

Q & A

Q. What are the optimal synthetic routes and reaction conditions for this compound?

The synthesis involves multi-step protocols, including nucleophilic substitution and coupling reactions. Key steps include:

  • Solvent selection : Dimethylformamide (DMF) is often used to enhance reaction efficiency due to its polar aprotic nature, as seen in analogous acetamide syntheses .
  • Temperature control : Reactions are typically conducted at room temperature or under reflux (60–80°C) to balance yield and purity .
  • Catalysts : Potassium carbonate (K₂CO₃) is employed as a base in coupling reactions to deprotonate intermediates .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures ensures high purity (>95%) .

Q. Which analytical techniques are critical for structural validation?

A combination of spectroscopic and chromatographic methods is essential:

  • IR spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1667 cm⁻¹ for the acetamide moiety) .
  • NMR (¹H/¹³C) : Confirms substituent positions, such as the methoxy group (δ ~3.8 ppm in ¹H NMR) and dihydropyridinone protons .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., [M+1]⁺ peaks) and fragmentation patterns .
  • HPLC : Monitors reaction progress and purity using C18 columns and acetonitrile/water gradients .

Q. How can researchers evaluate the compound's biological activity?

Standard assays include:

  • Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases, with dose-response curves for potency analysis .

Advanced Research Questions

Q. How can X-ray crystallography refine the compound's 3D structure?

  • Data collection : High-resolution (<1.0 Å) diffraction data using synchrotron sources or low-temperature (100 K) crystals .
  • Software tools : SHELXL for refinement, with parameterization of disorder (e.g., benzodioxin ring flexibility) and hydrogen bonding networks .
  • Validation : R-factors (<0.05) and electron density maps (e.g., omit maps) ensure model accuracy .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Modify substituents (e.g., fluorophenyl methoxy to chlorophenyl) and compare bioactivity .
  • Crystallographic docking : Use programs like AutoDock Vina to predict binding modes with target proteins (e.g., kinase domains) .
  • Pharmacophore modeling : Identify critical moieties (e.g., dihydropyridinone) for activity using Schrödinger Suite .

Q. What mechanistic insights exist for its reactivity in synthetic pathways?

  • Kinetic studies : Monitor intermediates via in situ NMR or LC-MS to identify rate-limiting steps (e.g., cyclization) .
  • DFT calculations : Simulate transition states for key reactions (e.g., nucleophilic aromatic substitution) using Gaussian .

Q. How does the compound's stability vary under physiological conditions?

  • pH stability : Incubate in buffers (pH 2–9) and quantify degradation via HPLC .
  • Metabolic profiling : Use liver microsomes to identify CYP450-mediated metabolites .

Q. What computational approaches predict its pharmacokinetic properties?

  • ADME modeling : SwissADME or ADMETLab2.0 estimate logP, bioavailability, and blood-brain barrier permeability .
  • MD simulations : GROMACS assesses binding dynamics with serum albumin for plasma stability .

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